(6-Pyridin-4-yloxypyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Pyridin-4-yloxypyridin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a pyridine ring substituted with a hydroxyl group and a methanol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pyridin-4-yloxypyridin-3-yl)methanol typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as starting materials.
Substitution Reactions: : The pyridine ring undergoes substitution reactions to introduce the desired functional groups.
Oxidation and Reduction: : Various oxidation and reduction reactions are employed to achieve the correct oxidation state of the compound.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves large-scale reactions, rigorous quality control, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
(6-Pyridin-4-yloxypyridin-3-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the pyridine ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, alcohols, ketones, and other substituted pyridines.
Scientific Research Applications
(6-Pyridin-4-yloxypyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : It is used in the study of biological systems and interactions with biomolecules.
Industry: : It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Pyridin-4-yloxypyridin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methanol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
(6-Pyridin-4-yloxypyridin-3-yl)methanol: is compared with other similar compounds such as pyridine , pyridoxine , and pyridoxal . While these compounds share the pyridine core, the presence of the hydroxyl and methanol groups in This compound gives it unique chemical and biological properties.
List of Similar Compounds
Pyridine
Pyridoxine
Pyridoxal
Nicotinic acid
Isonicotinic acid
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(6-pyridin-4-yloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-1-2-11(13-7-9)15-10-3-5-12-6-4-10/h1-7,14H,8H2 |
InChI Key |
GFVNHIWEWBQRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.